molecular formula C14H21N3O5S2 B4631551 2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide

2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide

Cat. No. B4631551
M. Wt: 375.5 g/mol
InChI Key: HNQICJTTXYPTTJ-UHFFFAOYSA-N
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Description

"2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide" belongs to a class of compounds known as hydrazinecarbothioamides. These compounds are notable for their diverse biological activities and have been extensively studied for their potential in various applications, including their antioxidant properties (Barbuceanu et al., 2014).

Synthesis Analysis

The synthesis of hydrazinecarbothioamides generally involves the reaction of hydrazides with isothiocyanates, followed by treatments under various conditions. Specific synthesis methods depend on the desired substituents and the targeted biological activity (Barbuceanu et al., 2014), (Erhan et al., 2023).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamides is characterized by various spectroscopic methods like NMR, IR, mass spectrometry, and in some cases, X-ray diffraction. These techniques provide detailed insights into the molecular configuration and the nature of the substituents (Gangadharan et al., 2015).

Chemical Reactions and Properties

Hydrazinecarbothioamides undergo various chemical reactions based on the functional groups present in their structure. Their reactivity can be tailored by modifying these groups, leading to the synthesis of compounds with desired properties (Aly et al., 2021).

Physical Properties Analysis

The physical properties of hydrazinecarbothioamides, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of the substituents. These properties are crucial for determining the compound's suitability for various applications (Ramadan, 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are defined by the functional groups in the hydrazinecarbothioamide molecule. These properties are key to understanding the compound's potential in pharmacological and other applications (Abou‐Melha, 2021), (Ungur, Gulea & Erhan, 2023).

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated the utility of compounds related to 2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide in the synthesis of various derivatives with potential biological activities. For instance, Maybhate et al. (1991) explored the regiospecific synthesis of N-sulfonyl derivatives, highlighting the versatility of sulfonyl hydrazinecarbothioamides in chemical synthesis Maybhate, Rajamohanan, & Rajappa, 1991.

Anticancer and Antioxidant Activities

A study by Mohamed et al. (2022) on benzene sulfonamide derivatives, which share a functional group with the specified compound, emphasized their potential as anticancer agents against MCF-7 breast carcinoma cell lines and their antioxidant capabilities. This research underscores the significance of sulfonamide derivatives in medicinal chemistry for their anticancer and antioxidant properties Mohamed et al., 2022.

Synthesis and Evaluation of Antioxidant Activity

Barbuceanu et al. (2014) synthesized new hydrazinecarbothioamides and evaluated their antioxidant activity, demonstrating the chemical versatility and potential health-related applications of compounds within this class for combating oxidative stress Barbuceanu et al., 2014.

Antibacterial and Antioxidant Agents

Karaküçük-İyidoğan et al. (2014) synthesized novel thiosemicarbazones, including derivatives of hydrazinecarbothioamide, assessing their antibacterial and antioxidant activities. This study further illustrates the broad spectrum of biological activities that such compounds can exhibit, including potent effects against Gram-positive pathogens and antioxidant properties Karaküçük-İyidoğan et al., 2014.

Antihyperglycemic Activity

Aly et al. (2021) explored the antidiabetic potential of hydrazinecarbothioamides with a phenylsulfonyl group, indicating their effectiveness in lowering blood glucose levels and combating oxidative stress in diabetic mice. This research signifies the therapeutic potential of such compounds in the management of diabetes Aly et al., 2021.

properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)sulfonylamino]-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5S2/c1-20-10-5-6-12(21-2)13(8-10)24(18,19)17-16-14(23)15-9-11-4-3-7-22-11/h5-6,8,11,17H,3-4,7,9H2,1-2H3,(H2,15,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQICJTTXYPTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NNC(=S)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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